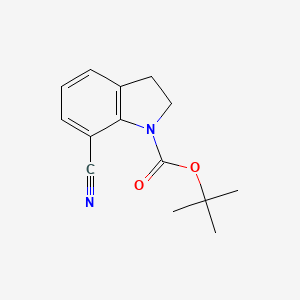![molecular formula C14H14N4 B11872567 N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by copper (CuAAC), which allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine, often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable production of the compound with high yields and purity. The use of automated systems and optimized reaction conditions ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to the modulation of biological activities. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Ribavirin: An antiviral drug with a triazole moiety.
Uniqueness
N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
N-(1-phenylethyl)-2H-benzotriazol-4-amine |
InChI |
InChI=1S/C14H14N4/c1-10(11-6-3-2-4-7-11)15-12-8-5-9-13-14(12)17-18-16-13/h2-10,15H,1H3,(H,16,17,18) |
Clé InChI |
KUYZAVTYDKMQGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=CC=CC3=NNN=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)

![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)






